

3-Methyl-D-phenylalanine chemical structure and properties

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Compound of Interest

Compound Name: 3-Methyl-D-phenylalanine

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An In-depth Technical Guide to 3-Methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3-Methyl-D-phenylalanine**, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design.

Chemical Structure and Identifiers

3-Methyl-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine, featuring a methyl group substitution at the third position (meta-position) of the phenyl ring. This modification imparts distinct structural and physicochemical properties compared to its parent amino acid.

- IUPAC Name: (2R)-2-amino-3-(3-methylphenyl)propanoic acid[1]
- Synonyms: D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH, (R)-2-Amino-3-(m-tolyl)propanoic acid[1][2]
- CAS Number: 114926-39-5[1]
- Chemical Formula: C₁₀H₁₃NO₂[1]
- SMILES: CC1=CC(=CC=C1)C--INVALID-LINK--N[1]

Physicochemical Properties

The addition of a methyl group to the phenyl ring increases the hydrophobicity of the molecule, which can influence the properties of peptides into which it is incorporated.^[2] Quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Weight	179.22 g/mol	^[1]
Melting Point	226 - 231 °C	Chem-Impex
Appearance	Beige powder	Chem-Impex
Solubility	Slightly soluble in water.	Fisher Scientific
Polar Surface Area	63.3 Å ²	^[1]
XLogP3	-1.2	^[1]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure D-arylalanines like **3-Methyl-D-phenylalanine** is a key challenge. Modern chemoenzymatic methods offer an efficient and highly selective approach.

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines

This protocol describes a general one-pot, multi-enzyme cascade for the synthesis of substituted D-phenylalanines from corresponding trans-cinnamic acids. This method leverages the low stereoselectivity of a Phenylalanine Ammonia Lyase (PAL) and the high stereoselectivity of an L-Amino Acid Deaminase (LAAD) coupled with a non-selective reducing agent.^{[3][4][5]}

Objective: To synthesize an optically pure D-arylalanine from a substituted trans-cinnamic acid.

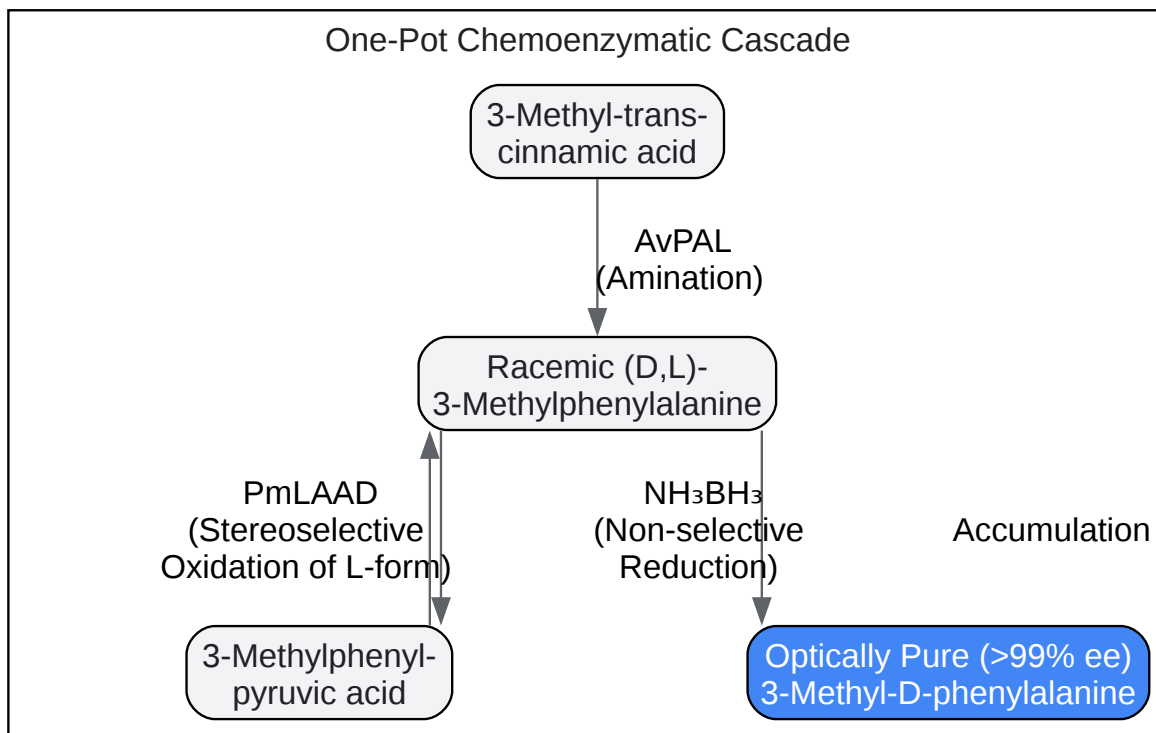
Materials:

- Substituted trans-cinnamic acid (e.g., 3-methyl-trans-cinnamic acid)

- Phenylalanine Ammonia Lyase (PAL) from *Anabaena variabilis* (AvPAL), potentially an engineered variant for higher D-selectivity (e.g., AvPAL-N347A).[3]
- L-Amino Acid Deaminase (LAAD) from *Proteus mirabilis* (PmLAAD).[3]
- Ammonia-borane complex (NH_3BH_3) as a reducing agent.[3]
- Ammonia buffer (e.g., 1 M $(\text{NH}_4)_2\text{CO}_3$, pH ~9.0)
- Whole-cell biocatalysts (e.g., *E. coli* overexpressing the required enzymes) or purified enzymes.

Methodology:

- **Reaction Setup:** In a temperature-controlled reaction vessel, prepare a solution of the starting trans-cinnamic acid substrate in the ammonia buffer.
- **Enzyme Addition:** Add the PAL and LAAD enzymes (or the whole-cell catalysts) to the reaction mixture.
- **Initiation of Deracemization:** Add the reducing agent, ammonia-borane, to the mixture.
- **Reaction Conditions:** Incubate the reaction at an optimal temperature (e.g., 37°C) with continuous agitation (e.g., 220 rpm) for a specified period (e.g., 7-24 hours).[5]
- **Monitoring:** Monitor the reaction progress by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of the starting material and the enantiomeric excess (ee) of the D-arylalanine product.
- **Termination and Purification:** Once the reaction reaches completion (high conversion and >99% ee), terminate the reaction by removing the biocatalyst (e.g., centrifugation for whole cells). The product can then be purified from the supernatant using standard techniques like ion-exchange chromatography or crystallization.



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Caption: Chemoenzymatic synthesis of D-arylalanines.

Experimental Protocol: Incorporation into Peptides via SPPS

3-Methyl-D-phenylalanine is primarily used as a building block to create peptides with enhanced properties.[2] The following is a generalized protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8]

Objective: To incorporate Fmoc-**3-Methyl-D-phenylalanine**-OH into a growing peptide chain on a solid support.

Materials:

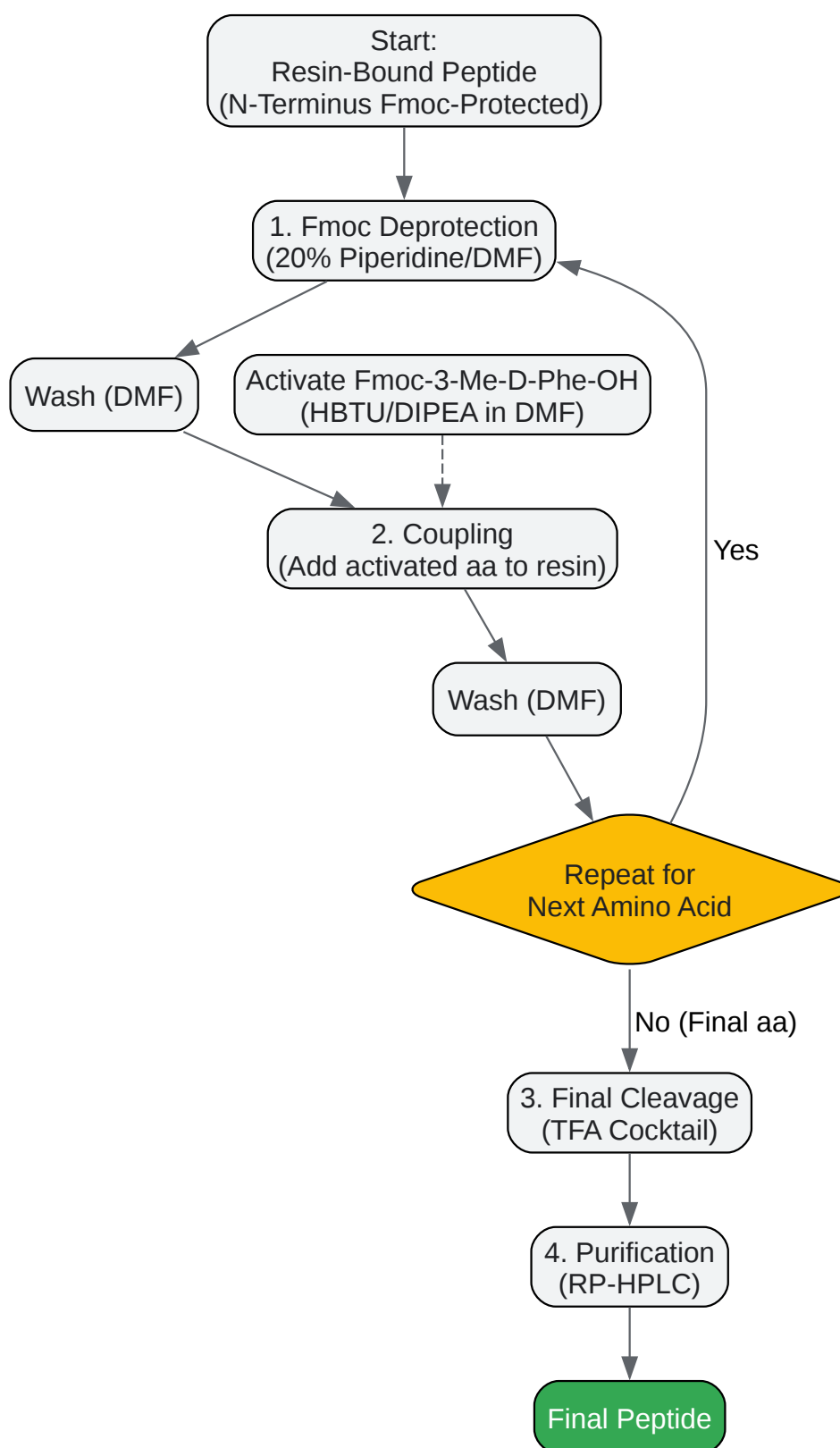
- Rink Amide or Wang resin (pre-loaded with the first amino acid).

- Fmoc-**3-Methyl-D-phenylalanine**-OH.
- Other required Fmoc-protected L- or D-amino acids.
- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).^[7]
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.^[7]
- Base: N,N-diisopropylethylamine (DIPEA).^[7]
- Solvents: DMF, Dichloromethane (DCM).
- Washing solvent: DMF.
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
- Cold diethyl ether.

Methodology:

- Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF to remove piperidine and byproducts.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-**3-Methyl-D-phenylalanine**-OH (e.g., 4 equivalents), HBTU (3.95 eq.), and DIPEA (8 eq.) in DMF to pre-activate the amino acid's carboxyl group.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond. Due to potential steric hindrance from the methyl group, extended coupling times or stronger coupling reagents may be necessary.^[6]
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

- **Cycle Repetition:** Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- **Final Cleavage:** After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[\[6\]](#)
- **Precipitation and Purification:** Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[\[6\]](#)



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

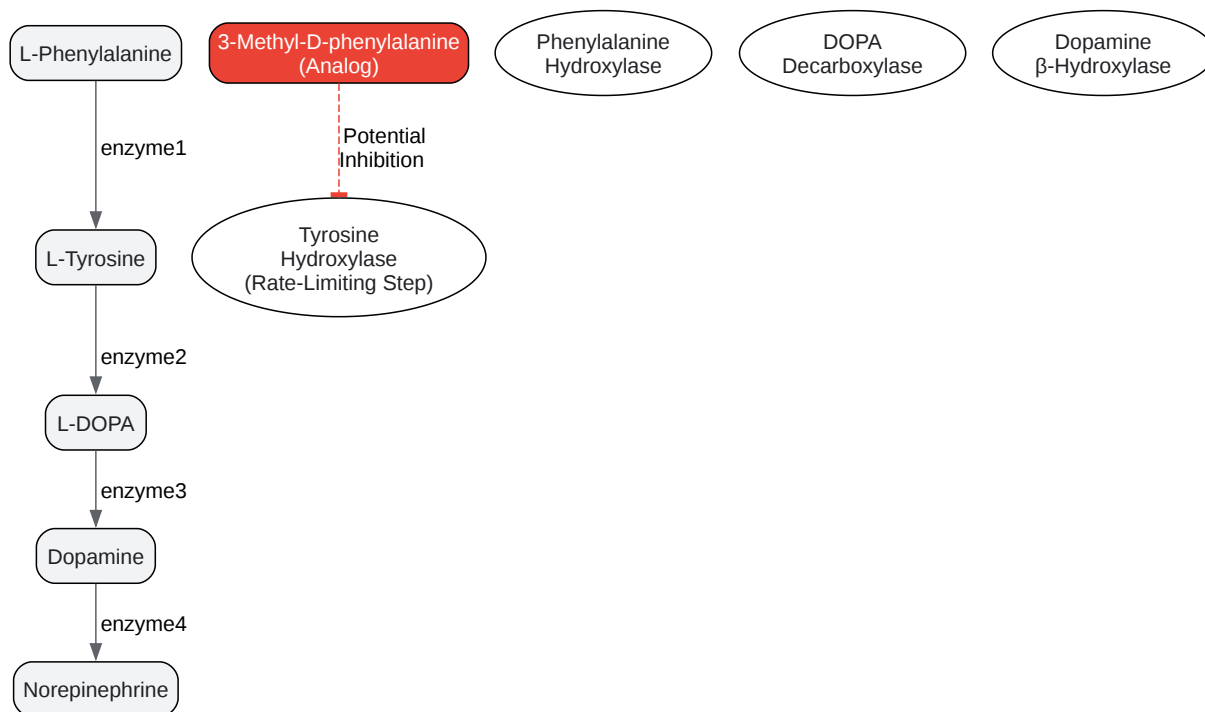
Biological Activity and Applications

The unique structure of **3-Methyl-D-phenylalanine** makes it a valuable tool for modifying peptides to alter their biological function. Its primary applications are in drug development and neuroscience research.^[2]

- **Enhanced Stability:** The D-configuration provides resistance to degradation by proteases and peptidases, which typically recognize L-amino acids. This increases the in vivo half-life of peptides.
- **Modulation of Receptor Activity:** The altered stereochemistry and increased hydrophobicity can change a peptide's three-dimensional structure, potentially altering its binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).^[9]
- **Neuroscience Research:** It is used in studies of neurotransmitter pathways.^[2] Phenylalanine analogues can act as inhibitors of key enzymes in neurotransmitter synthesis. For example, the related compound α -Methylphenylalanine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine).^[10]

Potential Mechanism: Interference with Catecholamine Synthesis

Phenylalanine is the natural precursor for tyrosine, which is then converted into L-DOPA and subsequently into the catecholamine neurotransmitters. Phenylalanine analogues can interfere with this pathway.

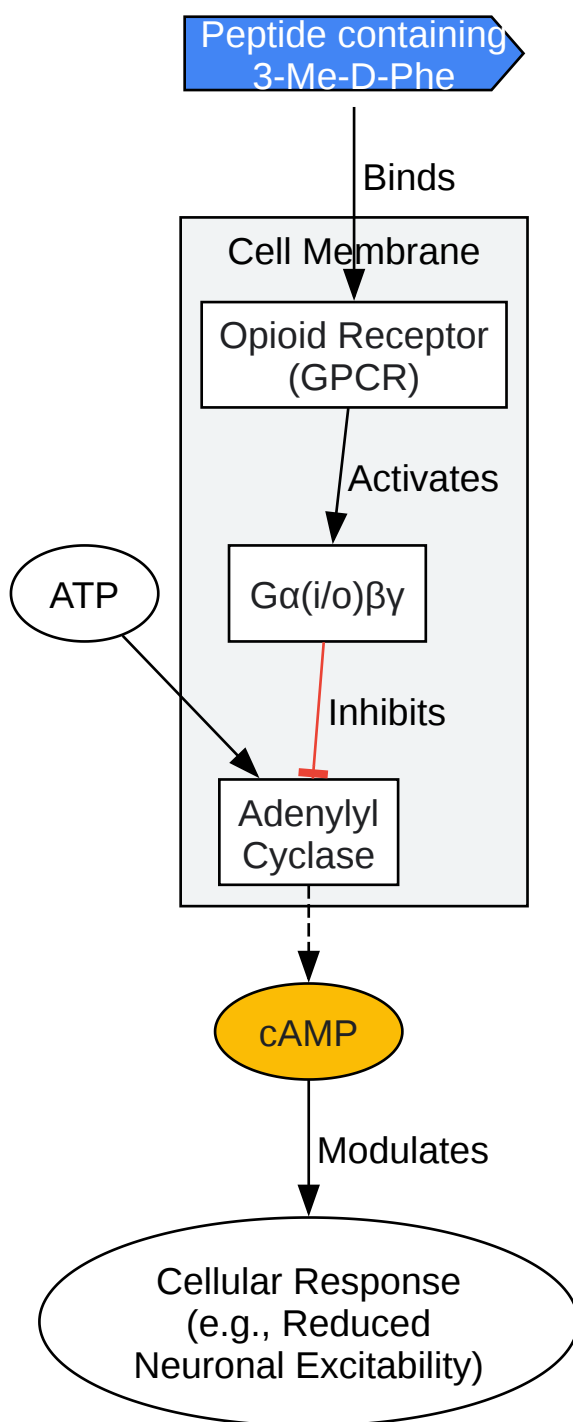


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Caption: Potential inhibition of catecholamine synthesis pathway.

Potential Mechanism: Modulation of Opioid Receptor Signaling

Peptides incorporating D-phenylalanine have been extensively studied as modulators of opioid receptors, which are GPCRs involved in pain perception. The D-amino acid can alter the peptide's conformation, turning it into a potent agonist or antagonist.[9]



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Caption: General signaling pathway for an inhibitory GPCR.

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